molecular formula C13H24N2O2 B1476937 2-(Ethoxymethyl)-1-prolylpiperidine CAS No. 2097944-23-3

2-(Ethoxymethyl)-1-prolylpiperidine

Cat. No.: B1476937
CAS No.: 2097944-23-3
M. Wt: 240.34 g/mol
InChI Key: DGUYSZIOKZDDTF-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1-prolylpiperidine is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperidine Derivatives : Research has explored the synthesis of piperidine derivatives, showcasing methods to produce compounds with varied biological activities. For example, the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives has been reported, highlighting potential anesthetic, spasmolytic, and immunosuppressive effects. Additionally, these derivatives have been shown to possess higher myelostimulatory activities compared to standard treatments, indicating their therapeutic potential in stimulating bone marrow activity (Iskakova et al., 2014).

Fluorescent Amino Acid Derivatives : The development of fluorescent analogues for biochemical applications, such as 4-Ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, demonstrates the utility of ethoxymethyl derivatives in creating compounds with unique spectral properties. These derivatives have potential applications in monitoring cellular compartments of different pH, highlighting their importance in biological research (Kóczán et al., 2001).

Biological and Pharmacological Activities

Antimicrobial Activity : The antimicrobial activity of 4-substituted-N1-2-pyridylsulfanilamide derivatives, starting from 2-amino-4-ethoxycarbonylpyridine, underlines the potential of ethoxymethyl-containing compounds in addressing bacterial infections, particularly against B. subtilis (El-Salam & Mohamed, 2005).

Biodegradable Thermosensitive Hydrogel : The development of biodegradable thermosensitive poly(organophosphazene) hydrogels for drug delivery, such as the delivery system for 2-methoxyestradiol in breast cancer therapy, showcases the potential of ethoxymethyl derivatives in enhancing the solubility and bioavailability of therapeutic agents, offering a promising approach to cancer treatment (Cho et al., 2011).

Properties

IUPAC Name

[2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-6-3-4-9-15(11)13(16)12-7-5-8-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUYSZIOKZDDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.